![molecular formula C24H35CrN4O12S B1449836 3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium CAS No. 85455-32-9](/img/structure/B1449836.png)
3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Overview
Description
3-(2-Ethylhexoxy)propan-1-amine; 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid; hydroxy(oxo)chromium: is a complex compound that consists of three distinct chemical entities. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
3-(2-Ethylhexoxy)propan-1-amine
- This compound is synthesized by replacing the hydroxy group in 3-aminopropan-1-ol with a (2-ethylhexyl)oxy group . The reaction typically involves the use of a suitable base to facilitate the substitution reaction.
-
2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid
- The synthesis of this compound involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-hydroxy-3-nitroaniline in the presence of a suitable acid catalyst. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
-
Hydroxy(oxo)chromium
- This compound is typically prepared by the reaction of chromium trioxide with water under controlled conditions. The reaction is exothermic and requires careful handling to prevent decomposition.
Industrial Production Methods
- Industrial production methods for these compounds involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
-
3-(2-Ethylhexoxy)propan-1-amine
- This compound undergoes various reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
-
2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid
- This compound can undergo nitration, sulfonation, and condensation reactions. Reagents such as nitric acid, sulfuric acid, and aldehydes are commonly used.
-
Hydroxy(oxo)chromium
- This compound is involved in redox reactions, acting as an oxidizing agent. It reacts with various organic and inorganic substrates to form chromium complexes.
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(2-ethylhexoxy)propan-1-amine can yield corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
3-(2-Ethylhexoxy)propan-1-amine: is used as a building block in organic synthesis and as a surfactant in various chemical processes.
2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid: is used in the synthesis of dyes and pigments due to its chromophoric properties.
Hydroxy(oxo)chromium: is used as a catalyst in organic reactions, particularly in oxidation processes.
Biology and Medicine
- These compounds have potential applications in drug development and as biochemical probes. For example, hydroxy(oxo)chromium complexes are studied for their anticancer properties.
Industry
- In the industrial sector, these compounds are used in the production of polymers, coatings, and specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes.
Mechanism of Action
- The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, hydroxy(oxo)chromium acts as an oxidizing agent, facilitating electron transfer reactions in various chemical processes.
Comparison with Similar Compounds
3-(2-Ethylhexoxy)propan-1-amine: is similar to other aliphatic amines such as 3-aminopropan-1-ol but is unique due to the presence of the (2-ethylhexyl)oxy group.
2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid: can be compared to other nitroaromatic compounds, but its dual nitro and sulfonic acid groups make it distinct.
Hydroxy(oxo)chromium: is comparable to other chromium oxides, but its specific oxidation state and coordination environment give it unique reactivity.
Similar Compounds
- 3-aminopropan-1-ol
- 2-hydroxy-3-nitrobenzaldehyde
- Chromium trioxide
These compounds share structural similarities but differ in their functional groups and reactivity, making each one unique in its applications and properties.
Properties
IUPAC Name |
3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O9S.C11H25NO.Cr.H2O.O/c17-12-7(2-1-3-10(12)16(21)22)6-14-9-4-8(15(19)20)5-11(13(9)18)26(23,24)25;1-3-5-7-11(4-2)10-13-9-6-8-12;;;/h1-6,17-18H,(H,23,24,25);11H,3-10,12H2,1-2H3;;1H2;/q;;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNFVSNDTZMGBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCCN.C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O.O[Cr]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35CrN4O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


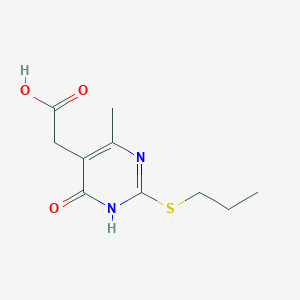
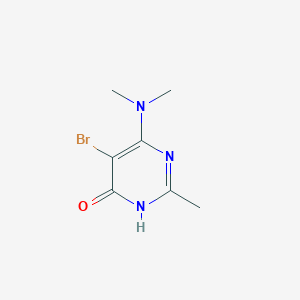
![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)

![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)
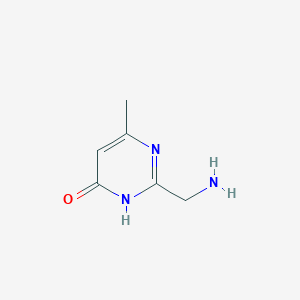
![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)

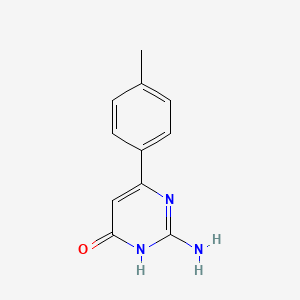
![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)
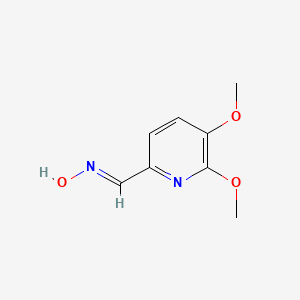

![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
